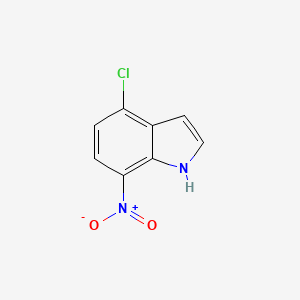
4-Chloro-7-nitro-1H-indole
Cat. No. B3317644
Key on ui cas rn:
96831-52-6
M. Wt: 196.59 g/mol
InChI Key: NDHBCNHRLXZLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04506078
Procedure details


To a slurry of 1.96 g. of 4-chloro-7-nitroindole in 100 ml. of methanol containing 400 mg. of sodium hydroxide in a 500-ml. Parr bottle was added 196 mg. of 10% palladium on charcoal. The suspension was shaken for 21/2 hours under an initial hydrogen pressure of 3 atmospheres (absorption ceased after 11/2 hours). The catalyst was removed by filtration and the pale yellow solution was evaporated on a rotary evaporator under reduced pressure. The residue was partitioned between 75 ml. of toluene and 35 ml. of water, and the toluene layer washed with 35 ml. of water. The water phases were then extracted with three 75 ml. portions of chloroform. The toluene and chloroform extracts were evaporated to give 950 mg. and 420 mg. respectively, of greyish crystals. On sublimation on the steambath at 0.08 mm., 567 mg. (43%) of 7-aminoindole having a melting point of 98°-99° was obtained.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[OH-].[Na+]>[Pd].CO>[NH2:11][C:8]1[CH:9]=[CH:10][CH:2]=[C:3]2[C:7]=1[NH:6][CH:5]=[CH:4]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C=CNC2=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Four
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was shaken for 21/2 hours under an initial hydrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Parr bottle was added 196 mg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pressure of 3 atmospheres (absorption ceased after 11/2 hours)
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the pale yellow solution was evaporated on a rotary evaporator under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between 75 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
of water, and the toluene layer washed with 35 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phases were then extracted with three 75 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene and chloroform extracts were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 950 mg
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC=C2C=CNC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

